molecular formula C8H9NS B8417686 3-(2-Methylthiophen-3-yl)-propionitrile

3-(2-Methylthiophen-3-yl)-propionitrile

Cat. No.: B8417686
M. Wt: 151.23 g/mol
InChI Key: NJKWNXOBERWPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylthiophen-3-yl)-propionitrile is a nitrile-containing organic compound featuring a thiophene ring substituted with a methyl group at the 2-position and a propionitrile chain at the 3-position. These compounds are often synthesized for applications in medicinal chemistry, agrochemicals, and materials science due to their reactivity and biological activity .

Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

3-(2-methylthiophen-3-yl)propanenitrile

InChI

InChI=1S/C8H9NS/c1-7-8(3-2-5-9)4-6-10-7/h4,6H,2-3H2,1H3

InChI Key

NJKWNXOBERWPFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-(2-Methylthiophen-3-yl)-propionitrile with structurally related propionitrile derivatives, highlighting substituent variations and their implications:

Compound Name Substituent(s) Key Structural Features Reference
3-Oxo-2-(thien-3-yl)propionitrile Thien-3-yl, oxo group Reactive α,β-unsaturated nitrile system
3-Oxo-2-(thien-2-yl)propionitrile Thien-2-yl, oxo group Similar reactivity for heterocyclic coupling
3-(4-Trifluoromethylphenyl)propionitrile 4-CF₃-phenyl group Electron-withdrawing substituent enhances electrophilicity
β-[4-(3,3-Dimethylureido)phenyl]-propionitrile Ureido-phenyl group Agrochemical applications (herbicidal activity)
3-[5-(Thiazolo)methyl]propionitrile Thiazolo-oxadiazole hybrid Anti-inflammatory pharmacophore

Key Observations :

  • Thiophene vs. Phenyl Substituents : Thiophene-containing analogs (e.g., ) exhibit distinct electronic properties compared to phenyl-substituted derivatives, influencing their reactivity in cyclization or nucleophilic addition reactions.
  • Electron-Withdrawing Groups : Compounds like 3-(4-CF₃-phenyl)propionitrile () demonstrate enhanced electrophilicity, favoring reactions such as Michael additions.
  • Bioactivity : The presence of a propionitrile moiety in thiazolo-oxadiazole hybrids () correlates with anti-inflammatory activity, suggesting its role as a pharmacophore.

Key Observations :

  • Solvent Choice : Acetic acid (AcOH) is used for thiophene-containing propionitriles (), while acetonitrile (CH₃CN) is preferred for aryl derivatives ().
  • Oxidants : Tert-butyl hydroperoxide (TBHP) facilitates efficient coupling in aromatic propionitriles .

Key Observations :

  • Anti-Inflammatory Activity : The propionitrile group in thiazolo-oxadiazole hybrids enhances activity, likely due to its electron-deficient nature interacting with biological targets .
  • Toxicity: Amino-substituted propionitriles (e.g., 3-(methylamino)propionitrile) pose inhalation/skin hazards, necessitating careful handling .

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